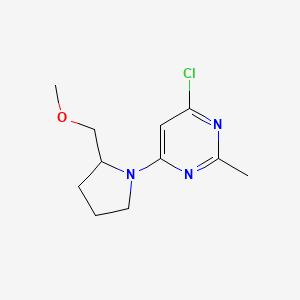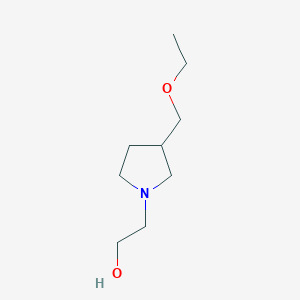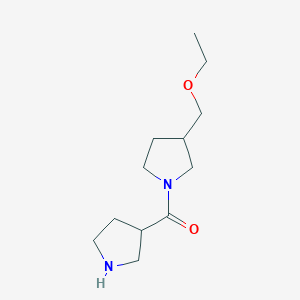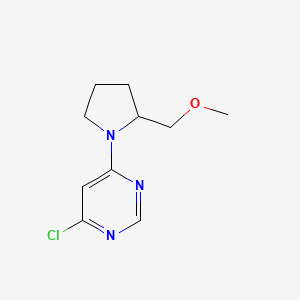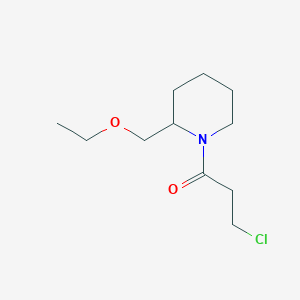
3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one” consists of 11 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) discussed nucleophilic aromatic substitution reactions, which are crucial for modifying aromatic compounds in pharmaceuticals and agrochemicals. While not directly mentioning our compound of interest, this research outlines fundamental chemical reactions that could be applicable in synthesizing or modifying compounds with similar structures (Pietra & Vitali, 1972).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of compounds like Bilastine, which shares a structural component (piperidine) with our compound, have been extensively studied. Such research provides insights into how modifications to the piperidine ring, akin to those in 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, can impact a compound's biological activity and potential therapeutic applications (Sharma et al., 2021).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation of chemical compounds is essential, especially for those used in industrial and pharmaceutical contexts. Research on the biodegradation of similar structured compounds can offer insights into how this compound might behave in environmental settings and how it can be responsibly managed (Thornton et al., 2020).
Synthetic Methodologies
In the realm of synthetic chemistry, various methodologies have been developed for constructing piperidine-based compounds, which are valuable in medicinal chemistry for their pharmacological properties. Research into efficient synthesis routes, such as those reviewed by Mi (2015) for the compound vandetanib, can provide a foundation for synthesizing and studying compounds like this compound and exploring their potential applications (Mi, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMJIFDISUQKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




